![molecular formula C10H9N3O2 B2764432 2-Cyclopropyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid CAS No. 1521542-03-9](/img/structure/B2764432.png)
2-Cyclopropyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid
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Overview
Description
2-Cyclopropyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid, also known as 2-CPT, is a synthetic organic compound with a wide variety of applications in scientific research. It is a cyclopropyl-substituted triazole derivative, which is a heterocyclic compound containing five-membered rings of three carbon atoms and two nitrogen atoms. 2-CPT has a number of unique properties which make it useful for a variety of scientific and research applications.
Scientific Research Applications
- Biological Activities : 2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid exhibits various biological activities. It acts as an RORγt inverse agonist, PHD-1 inhibitor, and JAK1/JAK2 inhibitor. These properties make it relevant for developing novel drugs targeting autoimmune diseases, inflammation, and cancer .
- Cardiovascular Disorders and Type 2 Diabetes : Researchers explore its potential in treating cardiovascular diseases and type 2 diabetes .
- Functional Materials : Beyond medicinal applications, this compound finds use in material sciences. Its unique structure contributes to the development of functional materials .
- Bipolar Fluorophores : 2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine derivatives serve as electron acceptors. Researchers have constructed deep-blue bipolar fluorescent emitters based on this scaffold. These emitters have potential applications in optoelectronics and displays .
- Microwave-Mediated Synthesis : The catalyst-free, eco-friendly synthesis of 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established. Enaminonitriles and benzohydrazides are key starting materials, leading to efficient product formation .
- Enhanced Anti-Inflammatory Activity : Incorporating a 1,2,4-triazolo[1,5-a]pyrimidine moiety into existing compounds (e.g., ursolic acid derivatives) improves their anti-inflammatory properties .
- Non-Naturally Occurring Small Molecules : 2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridines exhibit antimicrobial, antifungal, antiviral, antiparasitic, and anticancer activities. Researchers explore their potential as therapeutic agents .
Medicinal Chemistry and Drug Discovery
Material Sciences
Fluorescent Emitters
Synthetic Chemistry
Anti-Inflammatory Agents
Antimicrobial and Anticancer Potential
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as rorγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
Similar compounds have been shown to bind selectively to their targets, leading to changes in the target’s function . For instance, some triazolopyrimidines can destabilize the RT heterodimer, confirming an allosteric binding at the interface between p51 and p66 RT subunits .
Biochemical Pathways
Compounds with similar structures have been reported to influence various pathways, including those involved in immune response, oxygen sensing, and signal transduction .
Result of Action
Similar compounds have been reported to exhibit various biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer effects .
properties
IUPAC Name |
2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)7-3-4-8-11-9(6-1-2-6)12-13(8)5-7/h3-6H,1-2H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGUSOCLFZYOQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3C=C(C=CC3=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid |
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